molecular formula C11H9BrN2O2 B12630479 Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate

Cat. No.: B12630479
M. Wt: 281.10 g/mol
InChI Key: XIPURXXDOLWZLF-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (CAS: 197507-55-4) is a heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at the 8-position and an ethyl carboxylate group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the reactivity of its bromine substituent. For example, it reacts with boronic acids (e.g., 3-chlorophenylboronic acid) in the presence of Pd catalysts to form styrene derivatives or amides after hydrolysis . Its hydrolysis to 8-bromo-1,6-naphthyridine-2-carboxylic acid (38) under basic conditions (LiOH/H₂O/THF) further expands its utility in constructing macrocycles or amides via intramolecular reactions .

Properties

IUPAC Name

ethyl 8-bromo-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPURXXDOLWZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1,6-Naphthyridine-2-carboxylic Acid

One common method involves the bromination of 1,6-naphthyridine-2-carboxylic acid. This reaction typically employs bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 8-position of the naphthyridine ring.

Reaction Conditions:

  • Reagents: Bromine or N-bromosuccinimide (NBS)
  • Solvent: Acetic acid or dichloromethane
  • Temperature: Room temperature to reflux
  • Yield: Generally high when optimized properly

Synthesis via Pd-Catalyzed Coupling Reactions

Another effective method is through palladium-catalyzed coupling reactions, which can facilitate the formation of the naphthyridine structure from simpler precursors.

Example Reaction:
Starting from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, a three-step synthesis can be executed involving:

Reaction Conditions:

  • Catalysts: Palladium(0) complexes
  • Base: Potassium carbonate or sodium hydroxide
  • Solvent: Tetrahydrofuran or dimethylformamide
  • Temperature: Varies depending on the specific step but typically around 80-100 °C
  • Yield: Overall yields can be optimized to above 70% depending on reaction conditions.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that involve multi-step processes starting from commercially available precursors like 3-amino-4-bromopyridine.

Key Steps Include:

  • Formation of an intermediate through condensation reactions.
  • Subsequent cyclization to form the naphthyridine core.
  • Final functionalization to yield ethyl 8-bromo-1,6-naphthyridine-2-carboxylate.

Example Reaction Scheme:

Step Reaction Type Reagents/Conditions Yield
1 Condensation 3-amino-4-bromopyridine + aldehyde ~60%
2 Cyclization Heat + solvent (e.g., ethanol) ~50%
3 Functionalization Bromination + esterification ~70%

Efficiency and Yield

The efficiency of each method varies significantly based on factors such as reagent availability, reaction conditions, and purification processes. The palladium-catalyzed methods tend to offer higher yields and greater versatility in functionalization compared to traditional bromination methods.

Purification Techniques

Post-synthesis purification is critical for achieving high-purity compounds:

Chemical Reactions Analysis

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate is not fully elucidated. naphthyridine derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects . The bromine atom and the ester group may play roles in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

Ethyl 8-Bromo-1,6-Naphthyridine-3-Carboxylate This positional isomer (CAS: 2089652-13-9) differs by the carboxylate group at the 3-position instead of the 2-position. While its molecular weight (281.11 g/mol) and formula (C₁₁H₉BrN₂O₂) are identical to the 2-carboxylate derivative, the altered substitution pattern may influence reactivity.

Methyl 8-Bromo-1,6-Naphthyridine-2-Carboxylate Hydrobromide
This methyl ester analog (predicted CCS: 146.1 Ų for [M+H]⁺) shares the 2-carboxylate position but substitutes ethyl with methyl. The smaller ester group may affect solubility and crystallinity, as evidenced by its distinct collision cross-section (CCS) values compared to ethyl derivatives .

Functional Group Variations

8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid The hydrolyzed form of the target compound (CAS: 197507-55-4) is directly used in amidation reactions. For example, coupling with 3-methoxyazetidine in the presence of HATU yields (8-bromo-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone .

8-Bromo-2-(Methylcarbamoyl)-1,6-Naphthyridine 6-Oxide This derivative introduces an N-oxide and methylcarbamoyl group. However, its synthetic utility is less documented compared to the parent compound .

Saturated and Complex Derivatives

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate
This fully saturated derivative features a decahydro-1,6-naphthyridine core with a sulfanylidene group. The saturated structure reduces aromaticity, impacting reactivity and applications in catalysis or drug design. Its synthesis and crystallographic data are well-documented, highlighting conformational stability .

Ethyl 2-Methyl-7-Oxo-5,6,7,8-Tetrahydro-1,6-Naphthyridine-8-Carboxylate
With a tetrahydro ring and oxo group (CAS: 791582-32-6), this compound exhibits reduced planarity and increased flexibility. Such derivatives are often explored as intermediates for bioactive molecules, though their synthetic pathways diverge significantly from brominated aromatic analogs .

Q & A

Q. What statistical methods validate synthetic method reproducibility?

  • Methodology :
  • Error Analysis : Calculate relative standard deviation (RSD) for triplicate experiments.
  • ANOVA : Compare yields across reaction conditions (e.g., temperature, catalyst) to identify significant variables .

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